3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
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Description
3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H15BrN2O4 and its molecular weight is 439.265. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Cyclization
Microwave-assisted cyclization under mildly basic conditions has been utilized to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues from aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates. This method offers a rapid and efficient route to chromene derivatives, highlighting the versatility of brominated chromene precursors in organic synthesis (Dao et al., 2018).
Synthesis of Fused Pyranones and Pyridones
The reactivity of enaminonitriles towards C,O-binucleophiles and C,N-binucleophiles has been explored, leading to the synthesis of pyranone, chromene derivatives, and pyridones bearing a thiazole moiety. This research demonstrates the broad applicability of cyanoacrylamide derivatives in constructing complex heterocyclic frameworks (Bondock et al., 2014).
Development of Antiproliferative Agents
A study on the synthesis of β-enamionitriles linked to bromo-benzo[f]chromene moieties under microwave conditions revealed their significant antiproliferative properties against various human cancer cell lines. This research underscores the potential of chromene derivatives in the development of novel anticancer agents (Fouda et al., 2019).
Green Synthesis of Benzo[c]chromenes
An oxidant-free, three-component synthesis approach has been developed for 7-amino-6H-benzo[c]chromen-6-ones under green conditions. This method emphasizes the eco-friendly synthesis of biologically significant chromene derivatives, showcasing the importance of sustainable chemistry practices (Vachan et al., 2019).
Cyclization of o-Amino Carboxamides
Research on the cyclization of 2-amino-6-bromo-4-oxochromene-3-carboxamide with diethyl oxalate and sodium ethoxide yielded benzopyrano[2,3-d]pyrimidine derivatives. This study highlights the synthetic versatility of brominated chromene derivatives in accessing novel heterocyclic compounds (Bevan et al., 1986).
properties
IUPAC Name |
3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O4/c22-16-1-3-18-14(9-16)7-13(12-28-18)8-15(11-23)21(25)24-17-2-4-19-20(10-17)27-6-5-26-19/h1-4,7-10H,5-6,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFYADOWJNKVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC4=C(C=CC(=C4)Br)OC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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